molecular formula C14H13N5O B15065558 N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide CAS No. 436090-04-9

N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide

Katalognummer: B15065558
CAS-Nummer: 436090-04-9
Molekulargewicht: 267.29 g/mol
InChI-Schlüssel: NJAUNURPFXPERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both amino and benzotriazole groups in the molecule imparts unique chemical and biological properties, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide typically involves the reaction of 4-aminoaniline with benzotriazole derivatives under specific conditions. One common method includes the acylation of 4-aminoaniline with benzotriazole acetic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzotriazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced benzotriazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzotriazole ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide is unique due to the presence of both amino and benzotriazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

436090-04-9

Molekularformel

C14H13N5O

Molekulargewicht

267.29 g/mol

IUPAC-Name

N-(4-aminophenyl)-2-(benzotriazol-1-yl)acetamide

InChI

InChI=1S/C14H13N5O/c15-10-5-7-11(8-6-10)16-14(20)9-19-13-4-2-1-3-12(13)17-18-19/h1-8H,9,15H2,(H,16,20)

InChI-Schlüssel

NJAUNURPFXPERM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.